

Application Note: High-Resolution Profiling of 3'-Fucosyllactose using Capillary Electrophoresis

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Compound of Interest

Compound Name: 3'-Fucosyllactose

Cat. No.: B15342076

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Introduction

3'-Fucosyllactose (3'-FL) is a prominent human milk oligosaccharide (HMO) that plays a crucial role in infant health, including the development of the gut microbiome and immune system.[1] As the interest in supplementing infant formula and other nutritional products with HMOs grows, robust and efficient analytical methods for their characterization and quantification are essential.[2] Capillary electrophoresis (CE), particularly capillary gel electrophoresis (CGE) coupled with laser-induced fluorescence (LIF) detection, offers a powerful platform for the high-resolution profiling of 3'-FL and other HMOs.[3] This method provides rapid analysis times, excellent separation efficiency of isomers, and high sensitivity, making it ideal for research, quality control, and drug development applications.[3]

Principle of the Method

The analysis of neutral oligosaccharides like 3'-FL by CE requires derivatization to introduce a charge and a chromophore or fluorophore for detection. A common approach is the reductive amination of the oligosaccharide with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonate (APTS).[4] The negatively charged sulfonate groups of APTS allow the derivatized oligosaccharides to migrate in an electric field. Separation in a gel matrix is then based on the charge-to-hydrodynamic size ratio of the labeled analytes, enabling the resolution of structurally similar isomers.[3] LIF detection provides exceptional sensitivity for the detection of the APTS-labeled oligosaccharides.

Key Applications

- **Quality Control of HMO Production:** CE-LIF can be utilized for in-process control during the biotechnological production of 3'-FL, ensuring product purity and consistency.[3]
- **Analysis of Infant Formula:** This method allows for the accurate quantification of 3'-FL in infant formula and other food matrices to ensure products meet nutritional specifications.[5]
- **Research and Development:** Researchers can employ CE-LIF to study the profile of 3'-FL and other HMOs in human milk, investigate their biological functions, and develop new HMO-based products.[6]
- **Clinical Studies:** The high sensitivity of the method is suitable for analyzing 3'-FL in biological samples, aiding in studies on its metabolism and health effects.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of **3'-Fucosyllactose** and other HMOs using Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).

Table 1: Method Performance Characteristics

Parameter	Value	Reference
Linearity Range (Peak Area)	30 to 2000 pg	[7]
Coefficient of Variation (Reproducibility)	4 to 9%	[7]
Limit of Detection (LOD) for 2'-FL (Whole Milk)	0.1 mg/mL	[5]
Limit of Detection (LOD) for 3'-FL (Whole Milk)	0.2 mg/mL	[5]
Limit of Quantification (LOQ) for 2'-FL	0.10 mg/mL	[8]
Limit of Quantification (LOQ) for 3'-FL	0.15 mg/mL	[8]
Migration Time Reproducibility (RSD)	0.26%	[3]
Peak Area Reproducibility (RSD)	3.56%	[3]

Table 2: Reported Concentrations of **3'-Fucosyllactose** in Human Milk

Lactation Stage	Concentration (g/L)	Reference
0–30 days	1.0	[9]
30–60 days	1.1	[9]
>60 days	1.8	[9]
Secretor Mothers	1.3	[9]
Non-secretor Mothers	2.8	[9]

Experimental Protocols

Protocol 1: Sample Preparation and Fluorescent Labeling of **3'-Fucosyllactose**

This protocol describes the derivatization of 3'-FL with 8-aminopyrene-1,3,6-trisulfonate (APTS) for CE-LIF analysis.

Materials:

- **3'-Fucosyllactose** standard or sample containing 3'-FL
- 8-aminopyrene-1,3,6-trisulfonate (APTS) solution (2.4 mM in 20% acetic acid)
- Sodium cyanoborohydride (NaBH_3CN) solution (40 mM in 20% acetic acid)
- HPLC grade water
- Microcentrifuge tubes

Procedure:

- To 2.0 mg of the sugar standard or sample, add 30 μL of HPLC grade water.[\[3\]](#)
- Add 20 μL of the labeling solution containing 2.4 mM APTS and 40 mM NaBH_3CN in 20% acetic acid.[\[3\]](#)
- Vortex the mixture gently to ensure homogeneity.
- Incubate the reaction mixture at 37°C overnight with the vial lid open to allow for solvent evaporation.[\[10\]](#)
- After incubation, reconstitute the labeled sample in 100 μL of HPLC grade water to create a stock solution.[\[3\]](#)
- For CE-LIF analysis, dilute the stock solution 1,000-fold with HPLC grade water.[\[3\]](#)

Protocol 2: Capillary Gel Electrophoresis with Laser-Induced Fluorescence Detection (CGE-LIF)

This protocol outlines the instrumental parameters for the separation and detection of APTS-labeled 3'-FL.

Instrumentation:

- Capillary Electrophoresis system equipped with a Laser-Induced Fluorescence (LIF) detector (e.g., Sciex PA800 Plus).[\[3\]](#)
- Excitation wavelength: 488 nm; Emission filter: 520 nm.[\[3\]](#)
- Bare fused silica capillary (e.g., 50 μm ID, 30 cm total length, 20 cm effective length).[\[10\]](#)
- Data acquisition and analysis software (e.g., 32Karat).[\[10\]](#)

Reagents:

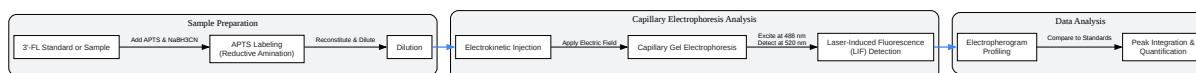
- Separation Gel Buffer:
 - Option A: HR-NCHO Gel Buffer: Suitable for general HMO profiling, but 2'-FL and 3'-FL may co-migrate.[\[10\]](#)
 - Option B: SDS-MW Gel Buffer: Provides excellent separation of 2'-FL and 3'-FL positional isomers.[\[10\]](#)
- 0.1 M Sodium Hydroxide (NaOH) for capillary washing (when using SDS-MW buffer).[\[3\]](#)
- HPLC grade water.

Procedure:

- Capillary Conditioning (for SDS-MW buffer): Before the first run and between runs, wash the capillary with 0.1 M NaOH for 2.0 minutes at 80 psi, followed by HPLC grade water for 2.0 minutes at 80 psi.[\[3\]](#) For HR-NCHO buffer, no conditioning between runs is typically required.[\[3\]](#)
- Buffer Filling: Fill the capillary with the selected separation gel buffer.
- Sample Injection:
 - Perform a water pre-injection at 5.0 psi for 5.0 seconds.[\[10\]](#)

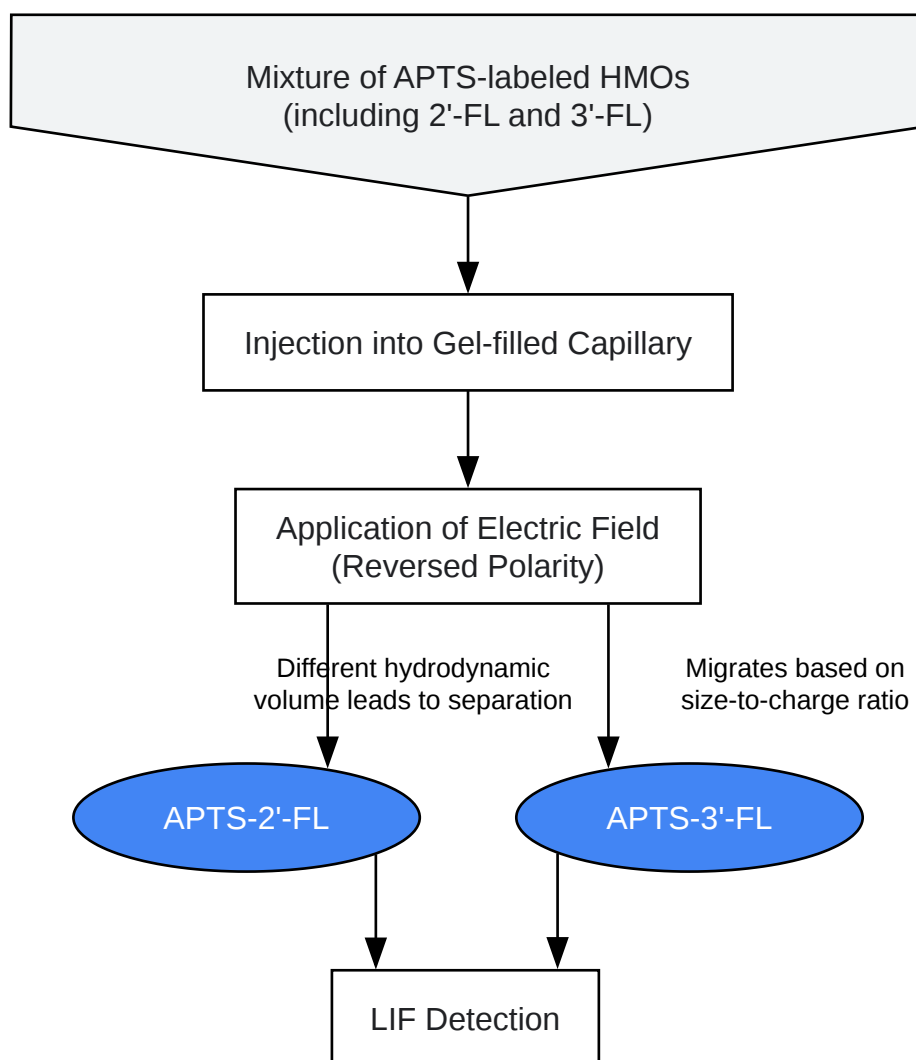
- Inject the diluted, labeled sample electrokinetically at 2.0 kV for 2.0 seconds.[10]
- Separation: Apply a voltage of 1000 V/cm in reversed polarity mode (cathode at the injection side).[3] Set the separation temperature to 25°C for HR-NCHO gel or 30°C for SDS-MW gel. [10]
- Detection: Monitor the fluorescence signal at 520 nm.
- Data Analysis: Integrate the peak areas of the separated oligosaccharides for quantification. Identify peaks based on the migration times of known standards.

Visualizations



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Caption: Experimental workflow for **3'-Fucosyllactose** profiling by CE-LIF.



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Caption: Principle of isomeric separation of 2'-FL and 3'-FL by CGE.

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